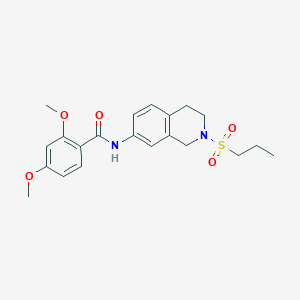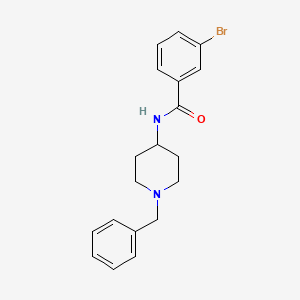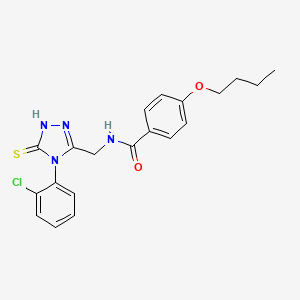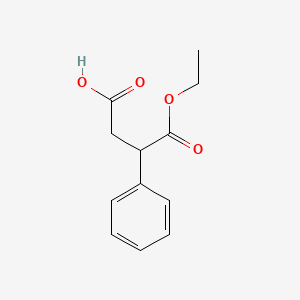![molecular formula C13H14ClF3N2O B2966150 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide CAS No. 1178753-59-7](/img/structure/B2966150.png)
6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as TAK-659 and has been found to have promising effects in the treatment of various diseases.
作用機序
The mechanism of action of 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide involves the inhibition of several signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the activation of various signaling pathways that promote the growth and survival of cancer cells. By inhibiting these kinases, this compound can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the immune response. This makes it a potential candidate for the treatment of autoimmune diseases. It has also been found to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. This can limit its effectiveness in animal studies and clinical trials.
将来の方向性
There are several future directions for the research of 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide. One of the major areas of research is in the development of new cancer therapies. This compound has shown promising results in preclinical studies and could potentially be developed into a new cancer drug. Another area of research is in the treatment of autoimmune diseases and inflammatory diseases. The anti-cytokine and anti-inflammatory activity of this compound make it a potential candidate for the treatment of these diseases. Additionally, there is potential for the development of new formulations of this compound that could improve its solubility and effectiveness in vivo.
合成法
The synthesis of 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide involves several steps. The first step involves the reaction of 4-(trifluoromethyl)cyclohexanone with 2-chloronicotinic acid to form an intermediate product. This intermediate product is then reacted with ammonia to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学的研究の応用
6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide has been studied extensively for its potential applications in various fields. One of the major areas of research is in the treatment of cancer. This compound has been found to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-11-6-1-8(7-18-11)12(20)19-10-4-2-9(3-5-10)13(15,16)17/h1,6-7,9-10H,2-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWIDVUTHACEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B2966071.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)

![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)
![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)
